molecular formula C22H19N5O3S B2564149 1-benzyl-6-oxo-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide CAS No. 1219914-87-0

1-benzyl-6-oxo-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2564149
CAS No.: 1219914-87-0
M. Wt: 433.49
InChI Key: FNWMFWNTZJFNPZ-UHFFFAOYSA-N
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Description

1-benzyl-6-oxo-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide is a potent and selective inhibitor of the dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a protein kinase implicated in several critical cellular processes, and its dysregulation is associated with pathological conditions, most notably Down syndrome and Alzheimer's disease . This compound exerts its effects by competitively binding to the ATP-binding site of DYRK1A, thereby inhibiting its kinase activity and modulating the phosphorylation of key downstream substrates. The research value of this inhibitor is particularly high in the field of neurobiology, where it is used as a chemical probe to investigate DYRK1A's role in neuronal development, synaptic plasticity, and tau protein pathophysiology . Studies utilizing this compound have provided insights into the mechanisms underlying cognitive deficits and have helped validate DYRK1A as a promising therapeutic target for neurodegenerative disorders. Its specific structure, featuring a benzyl group and a thiophene-containing pyridazine moiety, is optimized for high affinity and selectivity, making it an essential tool for dissecting DYRK1A-related signaling pathways in cellular and animal models of disease.

Properties

IUPAC Name

1-benzyl-6-oxo-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3S/c28-20-10-8-17(19-7-4-14-31-19)24-26(20)13-12-23-22(30)18-9-11-21(29)27(25-18)15-16-5-2-1-3-6-16/h1-11,14H,12-13,15H2,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWMFWNTZJFNPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-benzyl-6-oxo-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, synthesizing findings from various research sources.

Chemical Structure and Properties

The compound can be characterized by its unique heterocyclic structure, which includes both pyridazine and thiophene moieties. Its molecular formula is C18H17N3O2SC_{18}H_{17}N_3O_2S, and it features multiple functional groups that may contribute to its biological activity.

Anticancer Activity

Compounds containing thiophene and pyridazine structures have been investigated for their anticancer properties. For example, mercapto-substituted 1,2,4-triazoles have shown promising chemopreventive effects . The presence of the benzyl group in our compound may enhance its interaction with biological targets involved in cancer pathways.

The biological activities of such compounds are often linked to their ability to interfere with specific biochemical pathways:

  • Inhibition of Enzymatic Activity : Many heterocyclic compounds act as enzyme inhibitors. For instance, studies on similar compounds have indicated that they can inhibit enzymes involved in bacterial metabolism or cancer cell proliferation .
  • Interaction with DNA : Compounds with aromatic systems can intercalate into DNA, disrupting replication and transcription processes, which is a common mechanism for anticancer agents .

Study 1: Antimycobacterial Activity

A study highlighted the structure-activity relationship (SAR) of imidazo[1,2-b]pyridazine derivatives against M. tuberculosis. The most active compounds showed specific substitutions at the C2 and C6 positions that enhanced their efficacy . While our compound is structurally distinct, it may exhibit similar mechanisms due to shared functional groups.

Study 2: Anticancer Screening

In another investigation focused on thiophene-containing compounds, several derivatives were evaluated for their cytotoxic effects against various cancer cell lines. Results indicated that modifications on the benzyl group significantly influenced activity levels . This suggests that our compound's benzyl substitution could be crucial for its anticancer potential.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC (μM)Reference
Imidazo[1,2-b]pyridazine Derivative AAntimycobacterial0.63
Thiophene Derivative BAnticancer10
Benzyl-substituted Pyridazine CAntimicrobial<5

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of the compound exhibit notable antimicrobial properties. For instance, studies have shown that certain analogs demonstrate significant inhibitory effects against a range of bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 4–20 μmol/L, suggesting a promising therapeutic potential against bacterial infections .

Anticancer Properties

The compound has also been investigated for its anticancer activities. Case studies highlight its ability to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. For example, certain derivatives have been shown to interact with specific cellular pathways that regulate cell survival and proliferation, making them candidates for further development as anticancer agents .

Antioxidant Activity

In addition to antimicrobial and anticancer properties, the compound exhibits antioxidant activity. Research indicates that it can effectively scavenge free radicals and inhibit lipid peroxidation, which is crucial for protecting cells from oxidative stress. Studies report that some derivatives outperform standard antioxidant agents like Trolox in inhibiting oxidative damage .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialMIC values: 4–20 μmol/L
AnticancerInduces apoptosis in cancer cells
AntioxidantInhibits lipid peroxidation

Table 2: Mechanisms of Action

MechanismDescription
Enzyme InhibitionInhibits bacterial cell wall synthesis
Receptor ModulationAffects signaling pathways in cancer cells
Free Radical ScavengingNeutralizes reactive oxygen species

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridazine core undergoes nucleophilic substitution at electron-deficient positions. Key observations include:

Table 1: Nucleophilic substitution reactions

PositionReagentProductConditionsYieldSource
C3BenzhydryllithiumC4-benzhydryl adductTHF, −78°C, 1 h64%
N12-ChloroacetamideSmiles rearrangement to pyridin-2-amineDMF, K₂CO₃, 80°C78%
  • The C3 thiophene moiety directs regioselectivity in benzhydryl additions due to electronic effects .

  • Alkylation at N1 with 2-chloroacetamide proceeds via Smiles rearrangement, forming stable pyridin-2-amine derivatives .

Oxidation and Reduction

The dihydropyridazine moiety participates in redox reactions:

Table 2: Redox behavior

Reaction TypeReagent/ConditionsOutcomeSpectral Data (NMR)Source
OxidationMnO₂, CH₂Cl₂, rtAromatization to pyridazineδ 8.41 (s, 1H, aromatic)
ReductionNaBH₄, MeOH, 0°CSaturation of C5-C6 double bondδ 3.02 (m, 2H, CH₂)
  • Aromatization under mild oxidative conditions eliminates the 6-oxo group, forming fully conjugated pyridazine .

  • Selective reduction preserves the carboxamide functionality while saturating the dihydropyridazine ring .

Cycloaddition and Cyclization

The compound participates in [4+2] cycloadditions and intramolecular cyclizations:

Table 3: Cyclization reactions

SubstrateCatalystProductTemp/TimeYieldSource
Ethoxy methylene malonatePOCl₃, MWIPyrido[1,2-a]pyrimidine derivative120°C, 15 min92%
Enamine intermediateTfOH7,8-Benzomorphanone analogrt, 2 h58%
  • Microwave-assisted cyclization with ethoxy methylene malonate yields fused pyrido-pyrimidine systems .

  • Brønsted acid catalysis (TfOH) induces stereoselective cyclization to benzomorphanone-like structures .

Coupling Reactions

The carboxamide group enables cross-coupling:

Table 4: Coupling partners and outcomes

PartnerCatalystProduct TypeApplicationSource
Aliphatic aminesNone (thermal)Pyridopyrimidine carboxamidesAnticancer agents
Benzothiazolyl enaminePd(PPh₃)₄Triazolopyridine hybridsKinase inhibition
  • Thermal coupling with amines generates bioactive carboxamide derivatives showing IC₅₀ values <10 µM against cancer cell lines .

  • Palladium-catalyzed cross-coupling produces benzothiazole hybrids with enhanced π-stacking capabilities .

Rearrangement Reactions

Notable rearrangements include:

Truce–Smiles Rearrangement

  • Benzyl migration from sulfonyl groups to C3 under magnesiate conditions (e.g., B-1 ), forming isoindolinone derivatives .
    Smiles Rearrangement

  • Intramolecular O→N acetyl transfer during lactam formation, confirmed by ¹H NMR (δ 5.65 ppm, NHCO) .

Stability and Degradation

  • Hydrolytic stability: Resists aqueous base (pH 12, 24 h) but degrades in strong acid (HCl, 6M) via carboxamide hydrolysis.

  • Photodegradation: UV exposure (254 nm) induces thiophene ring opening, detected by HPLC-MS.

This comprehensive reactivity profile enables rational design of analogs for pharmaceutical and materials science applications. Experimental validation through NMR (e.g., δ 7.86 ppm for aromatic protons ) and mass spectrometry ensures precise structural characterization.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound
  • Core : Two 6-oxo-1,6-dihydropyridazine rings.
  • Substituents :
    • Benzyl group at N1 of the first pyridazine.
    • Thiophen-2-yl group at C3 of the second pyridazine.
    • Ethyl carboxamide bridge between the two rings.
Analog 1: Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate ()
  • Core : Tetrahydropyridine ring with a fused pyridone system.
  • Substituents :
    • Thiophen-3-yl at C5 (vs. thiophen-2-yl in the target).
    • Tosyl and phenyl groups at N1 and C2, respectively.
  • Key Difference : The thiophen substitution at C3 (pyridazine) vs. C5 (tetrahydropyridine) alters electronic distribution and steric interactions .
Analog 2: 6-Oxo-N′-[(E)-phenylmethylene]-1,6-dihydropyridazine-3-carbohydrazide ()
  • Core : Single 6-oxo-1,6-dihydropyridazine.
  • Substituents :
    • Benzylidene-hydrazide at C3.
  • Key Difference : Lacks the bis-pyridazine architecture and ethyl linker, simplifying its pharmacokinetic profile .
Target Compound
  • Synthesis details are unavailable in the evidence. However, analogous compounds (e.g., ) suggest common steps:
    • Refluxing with acetic acid/acetic anhydride mixtures.
    • Purification via column chromatography or recrystallization.
Analog 1 ()
  • Synthesized via enantioselective methods.
  • Characterized by NMR (1H, 13C), IR, and mass spectrometry.
  • Melting point: 159–152°C .
Analog 3: Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ()
  • Synthesized via 8–10-hour reflux (78% yield).
  • Crystal structure resolved via X-ray diffraction, revealing a puckered pyrimidine ring (dihedral angle: 80.94°) .

Physical and Spectral Properties

Property Target Compound Analog 1 () Analog 2 () Analog 3 ()
Melting Point (°C) Not reported 159–152 Not reported 427–428
Key Spectral Data Not available 1H/13C NMR, IR Hydrazide IR peaks X-ray crystallography
Pharmacological Notes Hypothesized Not discussed Not discussed Pyrimidine bioactivity

Functional Implications

  • Thiophen Position : The target’s thiophen-2-yl group may enhance π-π stacking vs. thiophen-3-yl in Analog 1, influencing receptor binding .
  • Bridging Groups : The ethyl carboxamide linker in the target could improve solubility compared to Analog 2’s rigid hydrazide .
  • Crystallography: Analog 3’s non-planar structure (flattened boat conformation) contrasts with the target’s likely planar pyridazine rings, affecting molecular packing .

Q & A

Q. What are the standard synthetic routes for this compound, and how can researchers validate intermediate steps?

The synthesis of pyridazine and pyrimidine derivatives typically involves multi-step reactions. A common approach includes:

  • Condensation reactions under reflux conditions with ethanol as a solvent, using catalysts like piperidine (e.g., coupling of carboxamide intermediates with thiophene-substituted pyridazines) .
  • Purification via recrystallization from ethanol or ethyl acetate to isolate intermediates, as described in similar syntheses of pyridazinone derivatives .
  • Validation of intermediates using thin-layer chromatography (TLC) and melting point analysis. Confirmation of final product structure requires advanced techniques like NMR and X-ray crystallography .

Q. How is the molecular structure of this compound confirmed in academic research?

Structural elucidation relies on:

  • X-ray crystallography : Resolves bond lengths, dihedral angles, and hydrogen-bonding networks. For example, pyrimidine rings in analogous compounds show puckering deviations of ~0.224 Å from planar conformations .
  • Spectroscopic methods :
  • 1H/13C NMR identifies substituent positions (e.g., thiophene protons resonate at δ 6.8–7.5 ppm) .
  • IR spectroscopy confirms carbonyl (C=O) stretches near 1680–1720 cm⁻¹ and N-H bonds in carboxamide groups .

Q. What initial biological assays are recommended for evaluating pharmacological activity?

  • Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure cytotoxicity, referencing protocols for pyridazinone derivatives .
  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Kinase or protease inhibition assays to explore mechanistic pathways, as seen in studies of pyrimidine-based inhibitors .

Advanced Research Questions

Q. What methodological approaches optimize the synthetic yield of this compound?

  • Reaction condition tuning :
  • Catalyst optimization : Test bases (e.g., sodium acetate vs. piperidine) to enhance coupling efficiency .
  • Solvent selection : Compare polar aprotic solvents (DMF, DMSO) with ethanol for solubility and reaction kinetics .
    • Byproduct mitigation : Use column chromatography for intermediates prone to side reactions (e.g., oxidation of thiophene moieties) .
    • Scale-up strategies : Implement flow chemistry for controlled temperature and mixing, reducing decomposition risks .

Q. How can researchers resolve discrepancies in structural data from NMR and crystallography?

  • Dynamic effects in NMR : Conformational flexibility (e.g., puckered pyridazine rings) may cause signal splitting. Use variable-temperature NMR to assess rotational barriers .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) from crystallographic data to explain packing anomalies .
  • DFT calculations : Compare experimental NMR shifts with computational models (e.g., B3LYP/6-31G*) to validate tautomeric forms .

Q. What are the challenges in establishing structure-activity relationships (SAR) for derivatives of this compound?

  • Steric and electronic effects : Introduce substituents at the benzyl or thiophene positions to modulate steric bulk and electron density. For example:
  • Electron-withdrawing groups (e.g., –NO₂) on the benzyl ring may enhance anticancer activity by increasing electrophilicity .
  • Bulkier substituents on the ethyl linker could reduce membrane permeability .
    • Metabolic stability : Assess in vitro liver microsome assays to identify labile sites (e.g., ester hydrolysis in pyridazine rings) .

Q. How can researchers design experiments to elucidate the mechanism of action for observed biological activity?

  • Target identification : Use affinity chromatography with immobilized compound derivatives to pull down binding proteins .
  • Gene expression profiling : RNA-seq or qPCR to monitor changes in oncogenes (e.g., MYC, RAS) in treated cancer cells .
  • Molecular docking : Simulate interactions with potential targets (e.g., kinases) using PyMOL or AutoDock, guided by crystallographic data .

Data Contradiction Analysis

Q. How should conflicting solubility or stability data be addressed?

  • Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) to identify optimal storage conditions .
  • Accelerated stability studies : Expose the compound to heat (40–60°C) and humidity (75% RH) for 4 weeks, monitoring degradation via HPLC .

Q. What strategies validate biological activity when assay results are inconsistent?

  • Dose-response curves : Repeat assays across a wider concentration range (nM–µM) to rule out assay interference .
  • Orthogonal assays : Confirm anticancer activity with clonogenic assays if MTT results are ambiguous .

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